N-(nitrobenzenesulfonyl)-(D)-valine
Description
N-(Nitrobenzenesulfonyl)-(D)-valine is a chiral sulfonamide derivative of the non-natural D-isomer of valine. Its synthesis involves coupling D-valine with nitrobenzenesulfonyl chlorides, followed by reduction and purification via trituration from diethyl ether, yielding products with high purity (10–80% yields) . The nitrobenzenesulfonyl group introduces strong electron-withdrawing properties, enhancing reactivity in peptide coupling and pharmaceutical intermediate applications.
Properties
Molecular Formula |
C11H14N2O6S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[(2-nitrophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-6-4-3-5-8(9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
RKMLSEJNBSKLDI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Valine Derivatives
Physicochemical Properties
Table 2: Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
